molecular formula C8H5BrF3NO2 B1282310 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid CAS No. 97776-05-1

4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

Cat. No.: B1282310
CAS No.: 97776-05-1
M. Wt: 284.03 g/mol
InChI Key: FJSVZFGLPVHCGT-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF3NO2. It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the bromination of 4-amino-5-(trifluoromethyl)benzoic acid using bromine or a bromine source under controlled conditions. This reaction is often carried out in the presence of a catalyst or under specific temperature and solvent conditions to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

4-amino-3-bromo-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSVZFGLPVHCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538088
Record name 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97776-05-1
Record name 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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